molecular formula C13H15NO2 B2546915 Methyl 3-(1-methylindol-3-YL)propanoate CAS No. 57901-08-3

Methyl 3-(1-methylindol-3-YL)propanoate

Cat. No.: B2546915
CAS No.: 57901-08-3
M. Wt: 217.268
InChI Key: RAKFIKINPGETBX-UHFFFAOYSA-N
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Description

Methyl 3-(1-methylindol-3-yl)propanoate is a chemical compound with the molecular formula C13H15NO2. It is an ester derivative of indole, a heterocyclic aromatic organic compound.

Scientific Research Applications

Methyl 3-(1-methylindol-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Future Directions

The future directions for the study of “methyl 3-(1-methyl-1H-indol-3-yl)propanoate” and related compounds could involve further exploration of their biological activities . For instance, the antiproliferative activities of related compounds could be further investigated . Additionally, the synthesis methods could be optimized, and the chemical properties and reactivity could be studied in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1-methylindol-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 1-methylindole-3-propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methylindol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(1-methylindol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methylindole-3-propanoic acid
  • 1-methylindole-3-propanol
  • Indole-3-acetic acid

Uniqueness

Methyl 3-(1-methylindol-3-yl)propanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the indole nitrogen also influences its chemical properties and interactions with biological targets .

Properties

IUPAC Name

methyl 3-(1-methylindol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-14-9-10(7-8-13(15)16-2)11-5-3-4-6-12(11)14/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKFIKINPGETBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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